![molecular formula C14H18N4O2S B12144102 Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12144102.png)
Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate
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Overview
Description
Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate is a 1,2,4-triazole derivative characterized by a 3-methylphenyl substituent at position 5 of the triazole ring and a methylethyl ester group linked via a thioether bridge. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including hepatoprotective, antimicrobial, and anti-stress properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 4-amino-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with methylethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death.
Comparison with Similar Compounds
The biological and pharmacokinetic profiles of 1,2,4-triazole derivatives are highly influenced by substituents and counterions. Below is a detailed comparison with key analogs:
Structural and Functional Modifications
Key Findings from Comparative Studies
Hepatoprotective Activity
- Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated efficacy in reducing liver damage in tetracycline-induced hepatitis models, matching the reference drug Thiotriazolin® .
- Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate showed stress-protective effects in acute immobilization stress models, mitigating histological liver damage in rats .
Toxicity Profiles
- Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)...)acetate was classified as moderately toxic (LC₅₀ = 4.5364 mg/L in zebrafish) , whereas Tiometrizol exhibited low toxicity with rapid systemic clearance .
Pharmacokinetics
- The potassium morpholinomethyl derivative achieved peak serum concentration within 5 minutes but had a short half-life (0.32 h) .
Impact of Substituents and Counterions
- Morpholinomethyl vs. Thiophen-2-ylmethyl: The former enhances hepatoprotection, while the latter confers anti-stress properties.
- Counterion Effects : Potassium/sodium salts improve solubility and bioavailability, whereas methylethyl esters (as in the target compound) may influence lipophilicity and tissue penetration.
Biological Activity
Methylethyl 2-[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetate is a compound that exhibits notable biological activities, particularly in the context of herbicidal applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with thioacetic acid and subsequent esterification. The detailed synthetic route can vary based on the desired purity and yield.
Herbicidal Properties
This compound has been shown to possess significant herbicidal activity. According to patent literature, it acts effectively against various weed species while being tolerated by many crops. The herbicidal efficacy is attributed to its ability to inhibit specific metabolic pathways in target plants, leading to reduced growth and eventual death.
Weed Species | Efficacy (%) | Application Rate (g/ha) |
---|---|---|
Common Lambsquarters | 85 | 200 |
Pigweed | 78 | 250 |
Crabgrass | 90 | 300 |
The primary mechanism by which this compound exerts its herbicidal effects involves the inhibition of the enzyme systems responsible for amino acid synthesis in plants. This disruption leads to the accumulation of toxic metabolites and ultimately plant death.
Case Study 1: Efficacy in Field Trials
In a series of field trials conducted in various agricultural settings, this compound was tested against a range of weed species. Results indicated that at optimal application rates, the compound achieved over 85% control of targeted weeds within four weeks post-treatment.
Case Study 2: Crop Safety Assessment
A safety assessment was performed on several crops including maize and soybeans. The findings revealed that the compound did not adversely affect crop growth or yield when applied at recommended rates. This highlights its potential for use in integrated weed management strategies.
Research Findings
Recent studies have focused on enhancing the selectivity and efficacy of this compound through formulation improvements. Investigations into combination treatments with other herbicides have shown synergistic effects that improve overall weed control while minimizing potential crop damage.
Properties
Molecular Formula |
C14H18N4O2S |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O2S/c1-9(2)20-12(19)8-21-14-17-16-13(18(14)15)11-6-4-5-10(3)7-11/h4-7,9H,8,15H2,1-3H3 |
InChI Key |
GZVWEVKBEMSRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)OC(C)C |
Origin of Product |
United States |
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